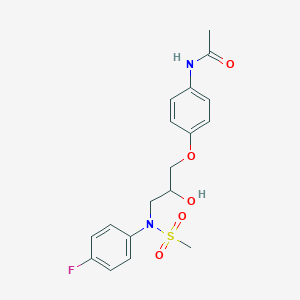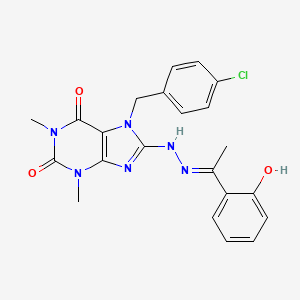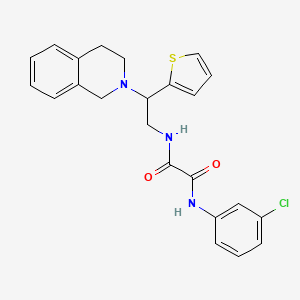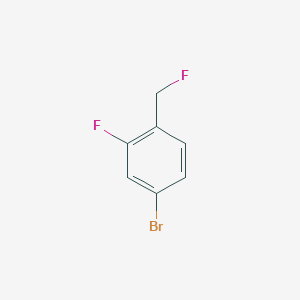
4-Bromo-2-fluoro-1-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-1-(fluoromethyl)benzene is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a fluoromethyl group.
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method is the reaction of 4-bromo-2-fluorotoluene with a fluorinating agent under controlled conditions. The reaction can be carried out in the presence of a catalyst such as iron(III) bromide or aluminum tribromide to facilitate the substitution reactions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-2-fluoro-1-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl alcohol derivatives under appropriate conditions.
Scientific Research Applications
4-Bromo-2-fluoro-1-(fluoromethyl)benzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents and atypical antipsychotic agents
Agrochemicals: The compound serves as a precursor for the synthesis of agrochemical intermediates, which are used in the production of pesticides and herbicides.
Materials Science: It is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins . In materials science, its electronic properties can influence the behavior of polymers or liquid crystals, affecting their conductivity or optical characteristics.
Comparison with Similar Compounds
4-Bromo-2-fluoro-1-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound has a similar structure but lacks the fluoromethyl group, which can result in different reactivity and applications.
2-Bromo-5-fluorobenzotrifluoride: This compound contains a trifluoromethyl group instead of a fluoromethyl group, leading to different electronic properties and uses.
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: This compound has an additional methoxyethoxy group, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBEGYNCUAPIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)
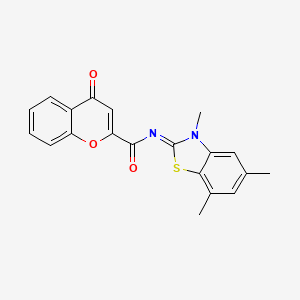
![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)
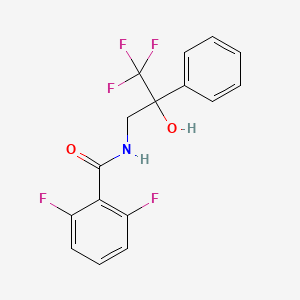
![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)
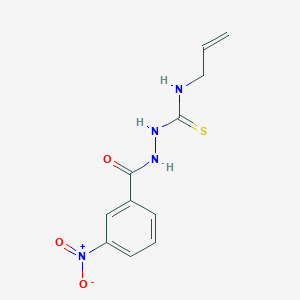
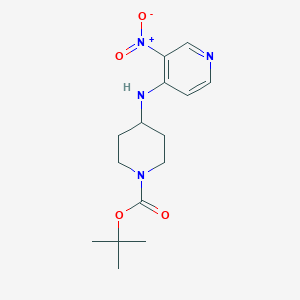
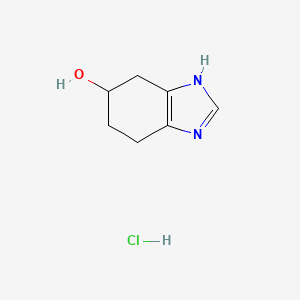
![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)
![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)
![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)
